![molecular formula C17H11ClN2O3 B7431471 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide](/img/structure/B7431471.png)
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide
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Overview
Description
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide, also known as CBR-5884, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide involves its ability to modulate specific signaling pathways that are involved in various cellular processes such as cell growth, proliferation, and inflammation. 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can inhibit the activity of protein kinases such as JAK2/STAT3, which are overexpressed in many types of cancer cells. In addition, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the activation of NF-kappaB signaling pathway. Furthermore, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can reduce oxidative stress and neuroinflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis. Inflammation is another area where 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown significant effects, as it can reduce the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and tissue damage. Moreover, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can improve cognitive function and reduce neuroinflammation and oxidative stress in neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide in lab experiments is its specificity and potency in targeting specific signaling pathways involved in various diseases. Moreover, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide in lab experiments is its relatively high cost and complexity in synthesis, which may limit its accessibility to researchers.
Future Directions
There are several future directions for research on 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide, including its potential use in combination therapy with other drugs, its efficacy in treating other diseases such as autoimmune disorders, and its optimization for clinical use. Moreover, further studies are needed to elucidate the specific mechanisms of action of 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide and to identify potential biomarkers for patient selection and monitoring of treatment response. Overall, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown significant potential as a therapeutic agent in various diseases, and further research is warranted to fully explore its clinical applications.
Conclusion
In conclusion, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves its ability to modulate specific signaling pathways involved in various cellular processes, leading to various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown significant promise as a therapeutic agent, and further research is warranted to fully explore its clinical applications.
Synthesis Methods
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 5-chloro-1-benzofuran-3-carboxylic acid with 2,3-dihydroisoindole-1,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide in high yield and purity.
Scientific Research Applications
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. Inflammation is another area where 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown promising results, as it can reduce the production of pro-inflammatory cytokines and chemokines. Moreover, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, where it can improve cognitive function by reducing neuroinflammation and oxidative stress.
properties
IUPAC Name |
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-9-4-5-15-11(6-9)13(8-23-15)17(22)20-14-3-1-2-10-12(14)7-19-16(10)21/h1-6,8H,7H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENZFWAYCMAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)C3=COC4=C3C=C(C=C4)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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